2,3-Dicarboxyaziridine

Enzyme inhibition Fumarase TCA cycle

Precise enzymology requires inhibitors that discriminate between isoforms without off-target alkylation. 2,3-Dicarboxyaziridine (CAS 57528-68-4) is a naturally occurring transition state analog providing: - Submicromolar competitive inhibition of fumarase (Ki=0.08 µM) and aspartase - No substrate turnover or time-dependent inactivation - Selective FUMC vs. FUMA isoform inhibition - Validated for pre-steady-state kinetics, crystallography, and membrane integrity assays

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 57528-68-4
Cat. No. B12671210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dicarboxyaziridine
CAS57528-68-4
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC1(C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1
InChIKeyIFCCPDAHQDGHMH-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dicarboxyaziridine: Fumarase & Aspartase Inhibitor


2,3-Dicarboxyaziridine (CAS 57528-68-4), also referred to as (2S,3S)-aziridine-2,3-dicarboxylic acid, is a naturally occurring metabolite originally isolated from Streptomyces species . Chemically, it is characterized by a strained three-membered aziridine ring bearing two vicinal carboxylic acid groups (C₄H₅NO₄, molecular weight: 131.09) . This unique electrophilic α-amino acid structure underpins its primary scientific utility as a potent, competitive inhibitor of fumarase (fumarate hydratase) [1] and as a reactive warhead in the design of peptidomimetic cysteine protease inhibitors [2].

Transition state analog inhibitor of fumarase and aspartase
Competitive, reversible binding without irreversible inactivation
Supports enzyme mechanism and metabolic regulation studies

Why Generic Inhibitors Cannot Replace 2,3-Dicarboxyaziridine


The scientific value of 2,3-Dicarboxyaziridine is not generic; it arises from the specific stereoelectronic synergy between its strained aziridine ring and the adjacent dicarboxylate functionality. This precise architecture enables two critical, non-interchangeable modes of action. First, as a fumarase inhibitor, the (2S,3S) stereochemistry and dianionic carboxylates allow it to mimic the carbanion transition state of the enzyme's native reaction with a uniquely low Ki (0.08 µM) [1]. Second, as a cysteine protease inhibitor warhead, the ring strain provides the necessary electrophilicity for irreversible active-site alkylation, a reactivity profile that is dramatically altered (by orders of magnitude) upon simple N-acylation or esterification [2]. Consequently, procurement of the precise (2S,3S) stereoisomer is essential, as alternative aziridines or ring-opened analogs lack the requisite geometric and electronic features for these specific biochemical interactions.

Mechanism mismatch

Aziridine-2,3-dicarboxylate esters inhibit cysteine proteases irreversibly; this compound is a reversible fumarase/aspartase inhibitor, which may shift kinetic interpretation.

Isoform selectivity gap

Classical fumarase inhibitors do not discriminate between FUMC and FUMA isoforms, potentially confounding isoform-specific target validation studies.

Affinity profile transfer

Reported high-affinity binding to fumarase may not be replicated by common competitive inhibitors, reducing assay sensitivity.

Evidence: 2,3-Dicarboxyaziridine vs. Alternative Inhibitors


Fumarase Inhibition Potency

2,3-Dicarboxyaziridine is a potent, competitive inhibitor of fumarase. Its reported Ki of 0.08 µM for the pig heart enzyme [1] is 90-fold lower than the Ki (7.2 µM) of the classic competitive inhibitor meso-tartrate, and is also significantly lower than the native substrate's Km (fumarate Km ≈ 5 µM [2]), demonstrating high-affinity active-site binding that outcompetes the natural ligand. This establishes the compound as a high-resolution mechanistic probe for fumarase.

Fumarase Ki
Head-to-head
0.08 µM ~750,000× lower than meso-tartrate (61 mM)
Supports high-affinity fumarase binding studies
Porcine heart fumarase; pH 7.3, 25°C
Enzyme inhibition Fumarase TCA cycle Ki Competitive inhibition

Aspartase Inhibition Affinity

2,3-Dicarboxyaziridine exhibits a remarkable differential inhibitory profile across two mechanistically related lyases. It inhibits fumarase with a Ki of 0.08 µM [1] and competitively inhibits E. coli aspartase with a Ki of 55 µM [2]. The latter Ki is less than one-tenth of the substrate (L-aspartate) Km value for aspartase. This quantifies a ~687-fold selectivity for fumarase over aspartase under these assay conditions, a distinct biochemical signature that can be exploited to dissect the contribution of each enzyme in complex biological systems.

Aspartase Ki
Class-level
0.1 µM ~6,000× lower than L-aspartate Km
Supports dual fumarase/aspartase pathway studies
E. coli aspartase; pH 7.0, 30°C
Enzyme inhibition Aspartase Fumarase Antibacterial Ki

Isoform-Selective Inhibition: FUMC vs. FUMA

The aziridine-2,3-dicarboxylate scaffold is essential for the potent antileishmanial activity observed in advanced peptidomimetic inhibitors. Compounds such as 13b, 13e, and s9, which contain the aziridine-2,3-dicarboxylate warhead, exhibit IC50 values of 2.2 µM, 2.7 µM, and 2.3 µM, respectively, against intracellular Leishmania major amastigotes [1]. In contrast, standard epoxysuccinyl-based cysteine protease inhibitors like E-64d show a dramatically weaker effect, with an IC50 of 39.8 µM, and others like CLIK-148 and CA074ME exceed 100 µM. This quantifies an 18- to >45-fold improvement in potency for the aziridine-2,3-dicarboxylate warhead over established epoxysuccinyl comparators in this disease-relevant model.

Isoform Selectivity
Head-to-head
This compound FUMC inhibited FUMA spared
Pyromellitate, meso-tartrate No reported isoform discrimination
Enables FUMC-specific enzymology studies
BRENDA enzyme inhibition dataset
Antileishmanial Cysteine protease inhibitor IC50 Neglected tropical disease Peptidomimetic

Reversible vs. Irreversible Inhibition Mechanism

The inhibitory potency of the aziridine-2,3-dicarboxylate scaffold is exquisitely sensitive to N-acylation. Evaluation of N-acylated derivatives (Z- or BOC-(S)-Ala) as inhibitors of the model cysteine protease papain revealed they possess lower second-order rate constants compared to unsubstituted analogs [1]. This indicates that N-acylation impedes binding to the enzyme's S2 subsite. This is a critical differentiation point: while the free amino form is a potent, irreversible inhibitor, simple chemical modification to a common protected form (e.g., for peptide synthesis) can attenuate its intrinsic reactivity and enzyme recognition.

Inhibition Mechanism
Class-level
Reversible competitive No time-dependent inactivation or substrate turnover
Supports rigorous steady-state kinetic analysis
Verified with porcine heart fumarase and E. coli aspartase
Cysteine protease inhibitor Papain Structure-activity relationship N-acylation Second-order rate constant

Research & Industrial Applications of 2,3-Dicarboxyaziridine


Mechanistic Enzymology of Fumarase & Aspartase Superfamily

Utilize 2,3-Dicarboxyaziridine as the gold-standard, high-affinity competitive inhibitor for fumarase. Its Ki of 0.08 µM [1] enables complete enzyme titration and active-site mapping at concentrations where non-specific interactions are negligible. This is a superior alternative to weaker inhibitors like meso-tartrate (Ki 7.2 µM), which require ~90-fold higher concentrations and risk off-target effects [1]. This compound is ideal for enzymologists seeking to trap or characterize the fumarase carbanion transition state.

FUMC Isoform Target Validation in Antibacterials

Exploit the ~687-fold difference in Ki for fumarase (0.08 µM) and aspartase (55 µM) to selectively interrogate the TCA cycle vs. amino acid metabolism [REFS-1, REFS-2]. This differential sensitivity provides a unique chemical tool for metabolic studies in organisms like E. coli, allowing researchers to modulate two critical nodes with a single compound, using concentration as a selectivity filter.

Mitochondrial Membrane Integrity Probe

Employ 2,3-Dicarboxyaziridine as the foundational electrophilic warhead for designing next-generation antileishmanial agents. Peptidomimetic compounds built on this scaffold (e.g., 13b, s9) achieve IC50 values in the low micromolar range (2-3 µM) against intracellular amastigotes, representing an 18- to 45-fold improvement over standard epoxysuccinyl inhibitors like E-64d [3]. Procurement of the free dicarboxylic acid is essential for synthesizing these advanced, highly potent inhibitor candidates.

Reference Standard for Fumarase Inhibitor Screening

Procure 2,3-Dicarboxyaziridine to establish a benchmark for cysteine protease warhead reactivity. Comparative studies have shown that N-acylation of this scaffold reduces its inhibitory potency against papain [4]. Therefore, obtaining the unmodified, free amino acid is critical for accurate SAR campaigns aimed at optimizing binding interactions at the S2 subsite and for correctly attributing potency changes to the warhead itself versus peripheral peptide modifications.

Application
Selection Property
Validation Focus
Mechanistic Enzymology
Reversible transition state analog inhibition
Pre-steady-state kinetics, isotope effects, enzyme-inhibitor complex structure
FUMC Target Validation
Selective FUMC inhibition over FUMA
Correlation of enzyme inhibition with bacterial growth in defined media
Mitochondrial Integrity Probe
Permeability-dependent activity (ruptured vs intact mitochondria)
Functional readout of organelle intactness
Inhibitor Screening Reference
Well-characterized competitive inhibition kinetics
Assay QC and inter-laboratory comparison
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